molecular formula C6H6NO5P B098789 (3-Nitrophenyl)phosphonic acid CAS No. 5337-19-9

(3-Nitrophenyl)phosphonic acid

Cat. No. B098789
CAS RN: 5337-19-9
M. Wt: 203.09 g/mol
InChI Key: OXWXINKWKITCIH-UHFFFAOYSA-N
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Patent
US04028403

Procedure details

According to my invention phenylphosphorus dichloride is converted to benzenephosphonous acid (B), which is nitrated (I) with nitric acid at a temperature around 0° C. to form m-nitrobenzenephosphonous acid (E) which, to my knowledge, is a compound not previously described in the literature. Compound E is conveniently oxidized by heating (II) the reaction mixture in the presence of additional nitric acid to form m-nitrobenzenephosphonic acid (C), and then compound (D) by subsequent reduction. My contribution, then, includes the nitration of benzenephosphonous acid (B), which is considerably less costly than benzenephosphonic acid (A), to form the novel compound m-nitrobenzenephosphonous acid (E), followed by oxidation to form m-nitrobenzene phosphonic acid (C) which is converted by conventional reduction to form the desired m-aminobenzenephosphonic acid (D).
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([P:10]([OH:12])[OH:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+]([O-])(O)=[O:14]>>[N+:1]([C:4]1[CH:5]=[C:6]([P:10]([OH:14])(=[O:12])[OH:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)P(O)O
Step Two
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)P(O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.